3-(allyloxy)-N-(2-fluorophenyl)benzamide
Overview
Description
3-(allyloxy)-N-(2-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AF-1 and is a member of the benzamide family of compounds. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-(allyloxy)-N-(2-fluorophenyl)benzamide is not yet fully understood. However, it has been found to inhibit the activity of several enzymes, including histone deacetylases and topoisomerases. These enzymes play important roles in various cellular processes, including gene expression and DNA replication. Inhibition of these enzymes may be responsible for the observed anticancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of histone deacetylases and topoisomerases, and reduce the production of inflammatory cytokines. Additionally, it has been found to have antifungal properties, making it a potential candidate for the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(allyloxy)-N-(2-fluorophenyl)benzamide in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antifungal properties. However, there are also limitations to using this compound in lab experiments. These include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for optimization of its synthesis to increase yield and purity.
Future Directions
There are several future directions for research on 3-(allyloxy)-N-(2-fluorophenyl)benzamide. These include further investigation into its mechanism of action, optimization of its synthesis to increase yield and purity, and testing its potential therapeutic applications in vivo. Additionally, further research could be conducted to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases.
Scientific Research Applications
The potential therapeutic applications of 3-(allyloxy)-N-(2-fluorophenyl)benzamide have been investigated in various scientific studies. It has been found to have anticancer properties, with the ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to have antifungal properties, making it a potential candidate for the treatment of fungal infections.
properties
IUPAC Name |
N-(2-fluorophenyl)-3-prop-2-enoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAQHQXRERONDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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